
2-(Chloromethyl)-6-methoxy-1,3-benzoxazole
Übersicht
Beschreibung
2-(Chloromethyl)-6-methoxy-1,3-benzoxazole is a chemical compound1. However, detailed information about this specific compound is not readily available in the literature.
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole is not explicitly mentioned in the literature. However, there are general methods for the synthesis of chloromethyl compounds234. For instance, one method involves the use of a mild, base-mediated ethanolysis of a tertiary alkyl bromide3. Another method involves the preparation of a thiomethyl ester via a formal Pummerer process with DMSO3.Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole is not explicitly mentioned in the literature. However, the structure of similar chloromethyl compounds has been studied56. For instance, the structure of chloromethane, an organochlorine compound, has been studied extensively7.Chemical Reactions Analysis
The specific chemical reactions involving 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole are not explicitly mentioned in the literature. However, ethers, which are similar to oxazoles, can undergo nucleophilic substitutions8.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole are not explicitly mentioned in the literature. However, similar chloromethyl compounds have been studied for their properties101112. For instance, chloromethane is a colorless, sweet-smelling, flammable gas10.Wissenschaftliche Forschungsanwendungen
Organic Chemistry
- Application : Chloromethylation of aromatic compounds .
- Method : A series of aromatic hydrocarbons and O-carbethoxy phenol substrates were treated with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide .
- Results : The corresponding chloromethyl derivatives were obtained in good to excellent yields .
Material Science
- Application : Used as a reagent in base-catalyzed alkylation of p-tert-butylcalix .
- Method : 2-(Chloromethyl)pyridine hydrochloride was used as a reagent in base-catalyzed alkylation of p-tert-butylcalix .
- Results : It was used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
Pharmaceutical Chemistry
- Application : Synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .
- Method : An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described .
- Results : Based on it, 2-hydroxy-methyl-4(3H)-quinazolinones were conveniently prepared .
Polymer Chemistry
- Application : Hypercrosslinked porous polymer materials .
- Method : Commonly used crosslinkers were halogen-containing compounds such as bifunctional monochlorodimethyl ether (MCDE), tetrachloromethane (CCl4), dichloroxylene (DCX), 4,4′-bis(chloromethyl)biphenyl (BCMBP), p, p ′-bis-chloromethyl-l,4-diphenylbutane (DPB), and trifunctional tris-(chloromethyl)-mesitylene (TCMM) as well as di or triiodoalkanes .
- Results : Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yielded a well-developed polymer framework with an adjusted porous topology .
Bioconjugation Chemistry
- Application : Chemoselective cysteine or disulfide modification .
- Method : 2-chloromethyl acryl reagents can serve as a simple yet versatile platform for selective protein modification at cysteine or disulfide sites by tuning their inherent electronic properties through the amide or ester linkage .
- Results : 2-chloromethyl acrylamide reagents with an amide linkage favor selective modification at the cysteine site with fast reaction kinetics and near quantitative conversations. In contrast, 2-chloromethyl acrylate reagents bearing an ester linkage can undergo two successive Michael reactions, allowing the selective modification of disulfides bonds with high labeling efficiency and good conjugate stability .
Safety And Hazards
The safety and hazards of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole are not explicitly mentioned in the literature. However, similar chloromethyl compounds can cause severe skin burns and eye damage, and are harmful if swallowed or inhaled1314.
Zukünftige Richtungen
The future directions of research involving 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole are not explicitly mentioned in the literature. However, there are ongoing studies on the use of chloromethyl compounds in various fields151617. For instance, there is interest in the use of chloromethyl compounds in the development of new catalytic methods for nucleophilic substitutions15.
Eigenschaften
IUPAC Name |
2-(chloromethyl)-6-methoxy-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHHUVGTQMDBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-methoxy-1,3-benzoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



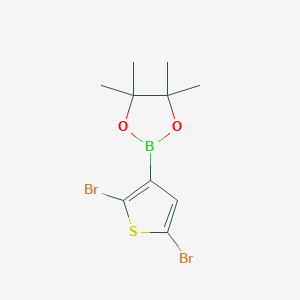
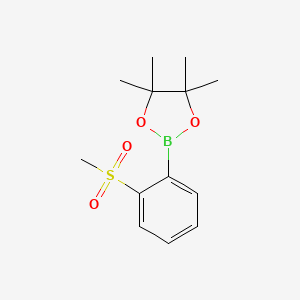
![4-chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395676.png)


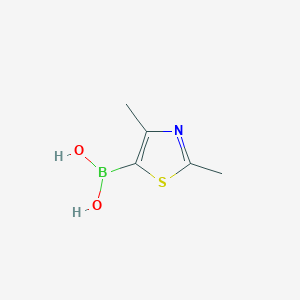
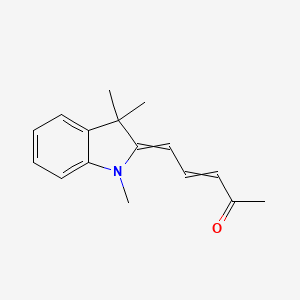

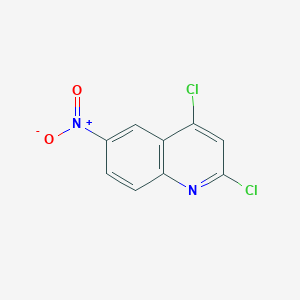

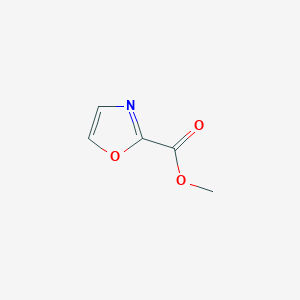

![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1395695.png)
![3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate](/img/structure/B1395696.png)